(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at position 4, a pivaloylimino (2,2-dimethylpropanoylimino) group at position 2, and a methyl ester at the acetoxy moiety.
Properties
IUPAC Name |
methyl 2-[2-(2,2-dimethylpropanoylimino)-4-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c1-15(2,3)13(20)17-14-18(8-11(19)21-4)12-9(16)6-5-7-10(12)22-14/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZRKCOBTDNVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core One common approach is to react 4-fluorobenzoic acid with thiosemicarbazide to form the corresponding thiazole derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atom in the compound can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
Key structural differences and their implications are summarized in Table 1.
Table 1: Structural Comparison of Selected Benzo[d]Thiazole Derivatives
Key Observations :
Key Observations :
- Palladium Catalysis : Used in 8g and 8f for introducing aryl/thienyl groups . The target compound’s fluorine substituent may require electrophilic fluorination or directed ortho-metalation.
- Esterification : A common step (e.g., uses ethyl bromoacetate ), suggesting the target’s methyl ester could be introduced via methyl bromoacetate.
Physicochemical Properties
Table 3: Physical Properties of Analogues
Biological Activity
(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. Its structure, featuring a thiazole ring and a pivaloylimino group, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Thiazole Ring : Known for its role in various biological activities.
- Pivaloylimino Group : May enhance lipophilicity and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds related to thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study evaluated the anticancer activity of similar compounds against Hep3B liver cancer cells, demonstrating that these compounds could induce cell cycle arrest at the G2-M phase, suggesting a mechanism for their anticancer effects .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 1 | 15.6 | Hep3B | G2-M phase arrest |
| Compound 2 | 22.3 | MCF-7 | Apoptosis induction |
Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. Studies indicate that certain derivatives possess antibacterial and antifungal properties.
Research Findings:
In vitro assays demonstrated that some thiazole compounds exhibited minimum inhibitory concentrations (MIC) against various pathogens, highlighting their potential as therapeutic agents.
| Pathogen | MIC (µg/mL) | Compound |
|---|---|---|
| E. coli | 50 | Compound A |
| S. aureus | 30 | Compound B |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : Some thiazole derivatives are known to intercalate DNA, disrupting replication.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been observed in several studies, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
